Cas no 477710-45-5 (Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate)

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a thienylcarbonylamino-pyridinyl moiety and an ester functional group. Its molecular structure combines a pyridine ring linked to a thiophene carbonyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple heteroatoms and functional groups allows for versatile reactivity, making it valuable in the development of biologically active molecules. The compound's stability and well-defined synthetic pathway contribute to its utility in research applications, particularly in medicinal chemistry for the design of novel therapeutic agents.
Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate structure
477710-45-5 structure
商品名:Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate
CAS番号:477710-45-5
MF:
メガワット:
MDL:MFCD02570870
CID:4652158

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate
    • MDL: MFCD02570870

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00894503-1g
Ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate
477710-45-5 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
1R-0636-10MG
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
477710-45-5 >90%
10mg
£63.00 2023-09-07
Key Organics Ltd
1R-0636-10G
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
477710-45-5 >90%
10g
£5775.00 2023-09-07
Matrix Scientific
171292-500mg
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
477710-45-5
500mg
$918.00 2023-09-07
Matrix Scientific
171292-1g
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
477710-45-5
1g
$1836.00 2023-09-07
A2B Chem LLC
AI83185-1mg
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate
477710-45-5 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI83185-5mg
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate
477710-45-5 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI83185-500mg
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate
477710-45-5 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI83185-1g
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate
477710-45-5 >90%
1g
$1295.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626828-5mg
Ethyl 3,5-dimethyl-1-(5-(thiophene-2-carboxamido)pyridin-2-yl)-1H-pyrazole-4-carboxylate
477710-45-5 98%
5mg
¥582.00 2024-05-12

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 関連文献

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylateに関する追加情報

Ethyl 3,5-Dimethyl-1-{5-(2-Thienylcarbonyl)Amino-2-Pyridinyl}-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate, with CAS No. 477710-45-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines multiple functional groups and heterocyclic rings. The molecule's structure includes a pyrazole ring, a pyridine ring, and a thienyl group, all of which contribute to its versatile chemical properties.

The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. It is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design. The pyridine ring, on the other hand, is a six-membered aromatic heterocycle with one nitrogen atom. Its electron-withdrawing properties enhance the reactivity of the compound in certain chemical environments. The thienyl group, derived from thiophene, introduces sulfur into the molecule, which can influence its electronic properties and bioavailability.

Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing new drugs targeting various therapeutic areas. For instance, the compound's pyrazole moiety has been shown to exhibit anti-inflammatory and anti-cancer activities in preclinical models. Additionally, the thienylcarbonyl group has been implicated in modulating enzyme activity, suggesting its role in drug metabolism.

The synthesis of Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate involves a series of multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of functional groups such as the thienylcarbonyl moiety. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the efficiency and yield of this process.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a bioisostere makes it an attractive candidate for replacing existing drug molecules with improved pharmacokinetic profiles. Furthermore, its structural complexity allows for extensive chemical diversification, enabling researchers to explore a wide range of analogs with varying biological activities.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular docking studies have revealed potential binding interactions with key biological targets, such as kinases and receptors. These findings have paved the way for further experimental validation and optimization of the compound's bioactivity.

In conclusion, Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate represents a fascinating example of how complex organic molecules can be harnessed for innovative applications in drug discovery and development. With ongoing research uncovering new insights into its chemical behavior and biological effects, this compound continues to be a subject of interest for scientists across multiple disciplines.

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